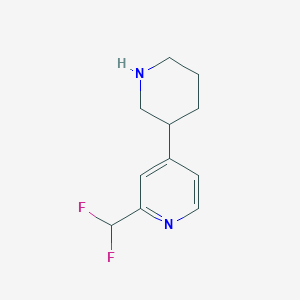
2-(Difluoromethyl)-4-(3-piperidyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)-4-(3-piperidyl)pyridine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a difluoromethyl group at the second position and a piperidyl group at the fourth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-4-(3-piperidyl)pyridine typically involves the reaction of 2-chloropyridine with difluoromethylating agents and piperidine. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-4-(3-piperidyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often in the presence of a base and a suitable solvent.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of methyl-substituted pyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Difluoromethyl)-4-(3-piperidyl)pyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-4-(3-piperidyl)pyridine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The piperidyl group can interact with various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-(Difluoromethyl)-4-(3-piperidyl)pyridine can be compared with other pyridine derivatives such as:
2-(Trifluoromethyl)-4-(3-piperidyl)pyridine: Similar structure but with a trifluoromethyl group, which can affect its reactivity and biological activity.
2-(Difluoromethyl)-4-(3-morpholinyl)pyridine: Contains a morpholine ring instead of a piperidine ring, leading to different chemical and biological properties.
2-(Difluoromethyl)-4-(3-pyrrolidinyl)pyridine: Contains a pyrrolidine ring, which can influence its pharmacokinetic and pharmacodynamic profiles.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C11H14F2N2 |
|---|---|
Molecular Weight |
212.24 g/mol |
IUPAC Name |
2-(difluoromethyl)-4-piperidin-3-ylpyridine |
InChI |
InChI=1S/C11H14F2N2/c12-11(13)10-6-8(3-5-15-10)9-2-1-4-14-7-9/h3,5-6,9,11,14H,1-2,4,7H2 |
InChI Key |
UGHPKXMFVHKPRB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=CC(=NC=C2)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















